2-Cyclopropyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride
Description
Background and Significance of 2-Cyclopropyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one Hydrochloride
This compound (CAS 1779125-98-2) is a spirocyclic compound characterized by a unique fusion of a cyclopropane ring and a triazaspiro scaffold. Its molecular formula, $$ \text{C}{11}\text{H}{18}\text{ClN}_{3}\text{O} $$, corresponds to a molecular weight of 243.73 g/mol. The spirocyclic architecture, which integrates a nitrogen-rich heterocyclic system, confers structural rigidity and potential bioavailability enhancements, making it a candidate for pharmaceutical exploration.
The cyclopropyl substituent at the second position introduces steric and electronic effects that may modulate interactions with biological targets, such as enzymes or receptors. Analogous compounds, such as 2-methyl and 2-isopropyl derivatives, demonstrate the importance of substituent effects on solubility and activity. For instance, replacing the cyclopropyl group with a methyl group reduces the molecular weight to 203.67 g/mol, as seen in 2-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride (CAS 1707358-66-4). Such structural variations highlight the tunability of this chemical class for specific applications.
Spirocyclic compounds are increasingly investigated for their potential in drug discovery due to their ability to occupy three-dimensional space efficiently, which can improve target selectivity. The hydrochloride salt form enhances aqueous solubility, as evidenced by storage recommendations at 2–8°C and solubility in polar solvents. These properties position the compound as a viable intermediate for synthesizing derivatives with optimized pharmacokinetic profiles.
Table 1: Key Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{11}\text{H}{18}\text{ClN}_{3}\text{O} $$ |
| Molecular Weight | 243.73 g/mol |
| CAS Number | 1779125-98-2 |
| Storage Conditions | 2–8°C |
| Solubility | Soluble in polar solvents |
Scope and Objectives of the Research
The primary objective of research on this compound is to elucidate its synthetic pathways, physicochemical properties, and potential biological activities. Key focus areas include:
- Synthetic Optimization : Developing efficient methods for introducing the cyclopropyl group while maintaining spirocyclic integrity. Current protocols for analogous compounds involve multi-step reactions with careful control of ring strain and stereochemistry.
- Structural Characterization : Using techniques such as nuclear magnetic resonance (NMR) and X-ray crystallography to resolve the three-dimensional configuration, particularly the spatial arrangement of the cyclopropyl moiety relative to the triazaspiro core.
- Biological Screening : Evaluating interactions with therapeutic targets, such as kinases or G protein-coupled receptors, based on structural similarities to known bioactive spirocycles.
Table 2: Comparative Analysis of Triazaspiro Derivatives
| Compound | Molecular Weight (g/mol) | Key Substituent |
|---|---|---|
| 2-Cyclopropyl derivative (CAS 1779125-98-2) | 243.73 | Cyclopropyl |
| 2-Methyl derivative (CAS 1707358-66-4) | 203.67 | Methyl |
| 2-(4-Methoxyphenyl) derivative (CAS 1779133-27-5) | 259.31 | 4-Methoxyphenyl |
This research aims to establish structure-activity relationships (SARs) that guide the design of derivatives with enhanced efficacy and selectivity. For example, substituting the cyclopropyl group with bulkier aryl groups, as in 2-(4-methoxyphenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride (CAS 1779133-27-5), increases molecular weight to 259.31 g/mol and introduces π-π stacking potential. Such modifications could improve binding affinity in hydrophobic enzyme pockets.
Properties
IUPAC Name |
2-cyclopropyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O.ClH/c1-14-9(8-2-3-8)13-11(10(14)15)4-6-12-7-5-11;/h8,12H,2-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWMQQXULYRUFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2(C1=O)CCNCC2)C3CC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination-Based Synthesis
Core Reaction Mechanism
The spirocyclic framework is constructed via reductive amination between a ketone precursor and a secondary amine. Key steps include:
- Condensation : A cyclohexanone derivative reacts with 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one in the presence of a Lewis acid (e.g., tetraisopropyl orthotitanate) to form an imine intermediate.
- Reduction : Sodium cyanoborohydride (NaBH3CN) selectively reduces the imine to a secondary amine under mild acidic conditions.
- Salt Formation : The free base is treated with hydrochloric acid (HCl) in ethanol or ethyl acetate to yield the hydrochloride salt.
Example Protocol (Adapted from EP0921125A1):
- Reactants :
- 4-Cyclopropylcyclohexanone (1.0 equiv)
- 3-Methyl-1,3,8-triazaspiro[4.5]decan-4-one (1.1 equiv)
- Conditions :
- Solvent: Anhydrous ethanol (7 mL/g substrate)
- Catalyst: Tetraisopropyl orthotitanate (1.0 equiv)
- Reducing Agent: NaBH3CN (0.95 equiv)
- Temperature: Room temperature, 18 h
- Workup :
- Neutralization with 2 N NaOH
- Extraction with ethyl acetate
- Chromatography (SiO2, CH2Cl2/MeOH 98:2)
- Crystallization (ethyl acetate/ethanol)
Optimization Strategies
- Solvent Selection : Ethanol balances solubility and reaction kinetics, while THF may accelerate imine formation but requires strict anhydrous conditions.
- Catalyst Loading : Excess tetraisopropyl orthotitanate (≥1.2 equiv) improves imine yield but complicates purification.
- Acid Stability : NaBH3CN’s tolerance for weak acids (pH 3–4) prevents decomposition of the spirocyclic intermediate.
Cyclization of Linear Precursors
Ring-Closing Methodology
An alternative route involves intramolecular cyclization of a linear triaza precursor. This method avoids preformed spirocyclic amines and enables modular substitution.
Representative Procedure (US3238216A):
- Starting Material :
- N-Cyclopropyl-N'-methyl-1,5-diaminopentane derivative
- Cyclization Agent :
- Phosgene (COCl2) or thiophosgene (CSCl2) in dichloromethane
- Conditions :
- Temperature: 0°C → room temperature, 12 h
- Quench with aqueous HCl
- Isolation :
- Filtration, washing with cold ether
- Recrystallization (ethanol/water)
Comparative Analysis of Methods
Analytical Validation
Structural Confirmation
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate may be used under acidic or neutral conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines in the presence of a base.
Major Products Formed: The major products of these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound, which can be further utilized in various applications.
Scientific Research Applications
2-Cyclopropyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride is an organic compound featuring cyclopropane and triazole heterocyclic structures .
Basic Information
- CAS Number : 1779125-98-2
- Molecular Formula : C11H18ClN3O
- Molecular Weight : 243.73
- IUPAC Name : 2-cyclopropylidene-3-methyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride
- Storage Condition : Keep in a 2-8°C environment
Potential Applications
While specific applications for this compound are not detailed in the provided search results, the search results do point to the use of similar compounds as CDK (Cyclin-Dependent Kinase) inhibitors in cancer therapy .
- CDK Inhibitors : Research indicates that derivatives of pyrazole, thiazole, and pteridin-7(8H)-one can act as CDK inhibitors . These inhibitors have demonstrated anticancer properties in studies .
- ** anticancer agents**: Studies have evaluated derivatives of pyrazole-triaryl as potential anticancer agents targeting CDK2 and cyclooxygenase-2 (COX-2) enzymes .
- Other potential : One study notes that the most potent compound St.34 showed significant anticancer activities against a panel of cancer cell lines, including HCT116, MDA-MB-231, HeLa, and HT-29 cells, with low IC50 values, in comparison with the anticancer drug Palbociclib .
Mechanism of Action
The mechanism by which 2-Cyclopropyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific enzymes or receptors, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Cyclopropyl vs. Cyclobutyl: The cyclopropyl group in the target compound introduces greater ring strain and smaller steric bulk compared to the cyclobutyl analog (CAS 1707575-94-7). This may enhance binding affinity in constrained biological targets. Aromatic vs.
Physicochemical Properties :
- The target compound has the lowest molecular weight (229.71 g/mol), while the 3-methoxyphenyl variant (295.76 g/mol) is significantly heavier due to the aromatic substituent.
- Purity levels vary, with the ethyl-methyl analog (95%) slightly lower than the target compound (97%).
Safety and Handling: Limited safety data are available, but the 3-methoxyphenyl analog includes precautionary statements (e.g., P210: "Keep away from heat"), suggesting flammability or thermal instability.
Research and Application Insights
- Structural Diversity : The spirocyclic triazole core is conserved across analogs, but substituent variations enable exploration of structure-activity relationships (SAR). For example, cyclopropyl/cyclobutyl groups may optimize metabolic stability, while aromatic substituents could enhance CNS penetration.
- Supply Chain : The target compound is supplied by multiple vendors, whereas analogs like the 3-methoxyphenyl derivative are discontinued, limiting accessibility.
Biological Activity
2-Cyclopropyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride (CAS Number: 1779125-98-2) is a nitrogen-containing heterocyclic compound notable for its unique spiro structure and potential biological activities. This compound features a triaza configuration, which incorporates three nitrogen atoms into its molecular framework, contributing to its diverse chemical properties and potential therapeutic applications.
- Molecular Formula : C11H18ClN3O
- Molar Mass : Approximately 243.73 g/mol
- Structure : The compound's spiro structure allows for specific spatial arrangements that may enhance binding affinity and selectivity towards biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
- Opioid Receptor Agonism : The compound has been studied as an agonist for the opioid receptor-like 1 receptor (ORL1), suggesting potential applications in pain management and neuroprotection.
- Anti-inflammatory Properties : Preliminary studies indicate that it may possess anti-inflammatory effects, which could be beneficial in treating various inflammatory conditions.
- Anxiolytic Effects : There is evidence to suggest that this compound may exhibit anti-anxiety properties, warranting further pharmacological exploration.
The pharmacodynamics of this compound involve interactions with specific receptors in the body. Interaction studies have focused on its binding affinity with various biological targets, indicating selective interactions that could lead to therapeutic applications .
Case Studies and Research Findings
Recent studies have explored the compound's role in various biological contexts:
- Cardiovascular Research : A study highlighted the discovery of small-molecule mitochondrial permeability transition pore (mPTP) inhibitors based on a similar triazaspiro scaffold. These compounds demonstrated beneficial effects in models of myocardial infarction by decreasing apoptotic rates and improving cardiac function during reperfusion .
- Pharmacological Studies : Investigations into the structure-activity relationship (SAR) of related compounds have shown that modifications to the triazaspiro framework can significantly influence biological activity and receptor selectivity .
Comparative Analysis with Similar Compounds
The following table summarizes key features of compounds structurally related to this compound:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride | 1707358-66-4 | Methyl group addition enhances biological activity |
| 2-Cyclobutyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride | 1707575-94-7 | Cyclobutyl substitution alters reactivity |
| This compound | 1779125-98-2 | Cyclopropyl ring introduces unique steric effects |
Q & A
Basic: What are the key considerations for synthesizing 2-Cyclopropyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride with high purity?
Answer:
Synthesis optimization requires precise control of cyclopropane ring formation and spirocyclic scaffold assembly. Key steps include:
- Reagent selection : Use cyclopropane precursors (e.g., cyclopropylamine derivatives) with low steric hindrance to ensure efficient ring closure .
- Reaction conditions : Maintain anhydrous conditions during cyclization to prevent hydrolysis of intermediates. Temperature gradients (e.g., 0–5°C for cyclopropane coupling, 80°C for spirocyclization) improve yield .
- Purification : Employ reverse-phase HPLC with C18 columns (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) to isolate the hydrochloride salt .
- Purity validation : Confirm via LC-MS (ESI+) and elemental analysis (C, H, N within ±0.4% of theoretical values) .
Basic: How can the structural integrity of this spirocyclic compound be confirmed post-synthesis?
Answer:
Use a combination of spectroscopic and crystallographic techniques:
- NMR : Assign peaks for cyclopropyl protons (δ 1.2–1.8 ppm, multiplet) and spirocyclic nitrogen environments (δ 3.5–4.5 ppm) .
- X-ray crystallography : Resolve the spiro[4.5]decane core geometry and confirm the hydrochloride counterion via Cl–N distance (≈3.1 Å) .
- FT-IR : Validate the enone moiety (C=O stretch ≈1680 cm⁻¹) and hydrochloride formation (N–H+ bend ≈2500 cm⁻¹) .
Advanced: What computational strategies are effective in predicting the binding affinity of this compound to target receptors like the NOP receptor?
Answer:
Leverage in silico modeling to prioritize experimental validation:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into the NOP receptor’s active site (PDB: 6FEW). Focus on hydrogen bonding with Tyr305 and hydrophobic interactions with Leu127 .
- Molecular dynamics (MD) : Simulate ligand-receptor stability over 100 ns (AMBER force field) to assess binding mode retention under physiological conditions .
- Free energy perturbation (FEP) : Calculate ΔΔG for cyclopropyl vs. cyclohexyl analogs to rationalize selectivity trends .
Advanced: How can discrepancies between in vitro enzyme inhibition data and in vivo pharmacological activity be resolved for this compound?
Answer:
Address pharmacokinetic and pharmacodynamic factors:
- Solubility vs. permeability : Measure logP (≥2.5 indicates blood-brain barrier penetration) and solubility in PBS (≥50 µM for in vivo dosing) .
- Metabolic stability : Perform liver microsome assays (human/rat) to identify cytochrome P450-mediated degradation (e.g., CYP3A4 oxidation of the cyclopropyl group) .
- Off-target profiling : Screen against GPCR panels (e.g., Eurofins CEREP) to rule out non-specific binding to adrenergic or serotonin receptors .
Advanced: What methodologies are recommended for establishing structure-activity relationships (SAR) for derivatives of this compound?
Answer:
Adopt a systematic approach:
- Core modifications : Synthesize analogs with varied spiro ring sizes (e.g., spiro[4.6] vs. spiro[4.5]) and evaluate impact on target affinity .
- Substituent scanning : Replace the cyclopropyl group with bicyclo[2.2.1] or cyclohexyl groups and assess solubility/activity trade-offs .
- 3D-QSAR : Build CoMFA/CoMSIA models using IC50 data from kinase inhibition assays to map electrostatic/hydrophobic requirements .
Advanced: How can researchers resolve contradictions in reported solubility data for this compound across different solvent systems?
Answer:
Standardize solubility protocols and analyze intermolecular interactions:
- Solvent polarity : Compare solubility in DMSO (≥100 mM) vs. aqueous buffers (PBS: <1 mM) to identify aggregation-prone conditions .
- Salt form effects : Test free base vs. hydrochloride salt in ethanol/water mixtures (e.g., 30% EtOH) to optimize formulation .
- Thermodynamic analysis : Use van’t Hoff plots to calculate enthalpy/entropy contributions to solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
